1,5-Methano-1H-3-benzazepine-6,8-diamine, 2,3,4,5-tetrahydro-

Description

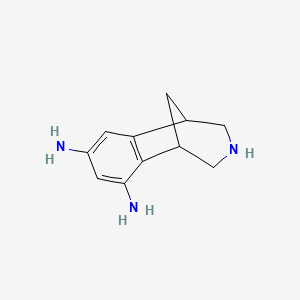

1,5-Methano-1H-3-benzazepine-6,8-diamine, 2,3,4,5-tetrahydro- (CAS: 950781-91-6) is a bicyclic heterocyclic compound with the molecular formula C₁₁H₁₅N₃ and a molecular weight of 189.26 g/mol . It is structurally related to varenicline, a partial nicotinic acetylcholine receptor agonist approved for smoking cessation . The compound features a 1,5-methano-bridged benzazepine core with amine groups at positions 6 and 8, contributing to its pharmacological activity as a precursor or impurity in varenicline synthesis . Its IUPAC systematic name is 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine-6,8-diamine, and it exists in multiple isomeric forms, including positional variants such as the 7,8-diamine derivative (CAS: 808120-35-6) .

Properties

IUPAC Name |

10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-3,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c12-8-2-9-6-1-7(5-14-4-6)11(9)10(13)3-8/h2-3,6-7,14H,1,4-5,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAUCUQYUATCPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=C2C=C(C=C3N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Methano-1H-3-benzazepine-6,8-diamine, 2,3,4,5-tetrahydro- typically involves multiple steps, including oxidative cleavage and reductive amination strategies . One common synthetic route starts with the preparation of the benzazepine core, followed by the introduction of the methano bridge and the diamine functional groups. The reaction conditions often require specific reagents and catalysts to ensure the desired transformations occur efficiently.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,5-Methano-1H-3-benzazepine-6,8-diamine, 2,3,4,5-tetrahydro- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced amine products.

Scientific Research Applications

Scientific Research

The compound is utilized in various research applications:

-

Chemistry :

- Acts as a building block for synthesizing more complex molecules.

- Involves in various chemical reactions such as oxidation and reduction to yield derivatives like ketones or amines.

-

Biology :

- Investigated for interactions with biological macromolecules.

- Potential for studying enzyme interactions and receptor binding mechanisms.

Pharmaceutical Development

One of the most significant applications of this compound is as an intermediate in the synthesis of Varenicline , a medication used for smoking cessation:

- Mechanism of Action : Varenicline acts as a partial agonist at nicotinic acetylcholine receptors (α4β2 subtype), helping to reduce withdrawal symptoms and cravings associated with quitting smoking .

Material Science

The compound's unique chemical structure allows it to be explored in the development of new materials and chemical processes:

- Polymer Chemistry : Potential use in creating novel polymers with specific properties due to its reactive functional groups.

Case Studies

- Varenicline Synthesis :

- Biological Activity Investigation :

Mechanism of Action

The mechanism of action of 1,5-Methano-1H-3-benzazepine-6,8-diamine, 2,3,4,5-tetrahydro- involves its interaction with nicotinic acetylcholine receptors. It acts as an agonist at these receptors, which are involved in the transmission of nerve signals . By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The specific molecular targets and pathways involved in its action are still under investigation, but its role as a receptor agonist is well-documented.

Comparison with Similar Compounds

Key Differences:

Functional Groups :

- The parent compound (CAS: 950781-91-6) and its 7,8-diamine isomer (CAS: 808120-35-6) are diamine derivatives critical for receptor binding in varenicline. In contrast, the trifluoroacetylated analog (CAS: 230615-69-7) introduces a trifluoroacetyl group at position 3, increasing molecular weight and altering solubility .

- The unsubstituted benzazepine core lacks amine groups, rendering it pharmacologically inert but useful in synthetic pathways .

Role in Synthesis :

- The diamine derivatives (CAS: 950781-91-6 and 808120-35-6) are intermediates or impurities formed during deprotection steps in varenicline production .

- The trifluoroacetylated compound (CAS: 230615-69-7) serves as a protective intermediate, enabling selective functionalization during synthesis .

The trifluoroacetylated analog’s logP is higher due to the lipophilic trifluoroacetyl group, impacting its pharmacokinetic profile .

Pharmacological Relevance

Biological Activity

1,5-Methano-1H-3-benzazepine-6,8-diamine, 2,3,4,5-tetrahydro- is a compound of interest primarily due to its association with the pharmacologically significant drug varenicline. Varenicline acts as a partial agonist at nicotinic acetylcholine receptors and is used for smoking cessation. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C13H14F3N3O

- Molecular Weight : 285.26 g/mol

- CAS Number : 230615-69-7

- Appearance : Brownish orange solid

The compound exhibits biological activity primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that it functions as a partial agonist at the α4β2 subtype of nAChRs, which is crucial in mediating the rewarding effects of nicotine and thus plays a role in smoking addiction treatment .

Biological Activity Overview

- Nicotinic Receptor Agonism :

- Toxicity and Safety :

Case Study 1: Varenicline Efficacy

A study published in The New England Journal of Medicine demonstrated that varenicline significantly reduces smoking rates compared to placebo. The active component derived from 1,5-Methano-1H-3-benzazepine was central to this effect by modulating nAChR activity .

Case Study 2: Toxicological Assessment

Research conducted on the toxicity profile showed that high doses of related compounds resulted in adverse effects on liver function in rodent models. This raises concerns about the safety margins in potential therapeutic applications .

Comparative Analysis of Similar Compounds

| Compound Name | Activity | Toxicity | Applications |

|---|---|---|---|

| Varenicline | Partial agonist at nAChRs | Low to moderate | Smoking cessation |

| 2,3,4,5-Tetrahydro-1,5-methano-1H-benzazepine | Inactive as opioid analgesic | Moderate | Research on receptor interactions |

| 1H-benzazepine derivatives | Various biological activities | Variable | Potential drug development |

Q & A

Q. What are the common synthetic routes for preparing 1,5-Methano-1H-3-benzazepine-6,8-diamine derivatives, and what key reaction conditions are required?

Answer: The synthesis typically involves multi-step sequences, starting with cyclization to form the benzazepine core. For example:

- Cyclization: Precursors undergo condensation (e.g., Wittig reactions) or acid-catalyzed ring closure .

- Functionalization: Nitro groups are introduced via nitration, while trifluoroacetyl groups are added using trifluoroacetic anhydride under anhydrous conditions .

- Reduction: Nitro groups are reduced to amines using hydrogen gas with Pd/C or NaBH₄ in methanol .

Key Conditions: - Temperature control (0–25°C for Grignard additions ).

- Solvent selection (THF for cyclization, methanol for reductions) .

Q. How can researchers characterize the solubility and stability of this compound under varying experimental conditions?

Answer:

- Solubility: Test in polar solvents (e.g., methanol, DMSO) using gravimetric analysis or HPLC. Evidence suggests low water solubility but high solubility in alcohols .

- Stability: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Nitro groups may hydrolyze under acidic conditions, requiring pH-controlled storage .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported bioactivity data for benzazepine derivatives?

Answer: Contradictions often arise from differences in assay conditions or impurity profiles. Methodological approaches include:

- Standardization: Use identical cell lines (e.g., HEK293 for receptor binding) and control batches .

- Impurity Profiling: Employ LC-MS to quantify byproducts (e.g., nitro oxide derivatives) that may interfere with bioactivity .

- Meta-Analysis: Compare datasets using statistical tools (ANOVA) to identify outliers or methodological biases .

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

Answer:

- Quantum Mechanics (QM): Calculate transition-state energies for key steps (e.g., cyclization) using Gaussian or ORCA software to identify rate-limiting steps .

- Molecular Dynamics (MD): Simulate solvent effects on nitro group reduction to predict optimal solvent/reagent combinations .

- AI-Driven Workflows: Platforms like COMSOL Multiphysics integrate reaction parameters (temperature, pressure) to suggest Pareto-optimal conditions .

Q. What experimental design principles minimize variability in pharmacological assays for benzazepine derivatives?

Answer:

- Factorial Design: Use a 2³ factorial approach to test variables (concentration, pH, temperature) and identify interactions .

- Response Surface Methodology (RSM): Optimize enzyme inhibition assays by modeling IC₅₀ as a function of buffer composition and incubation time .

- Blinding: Implement double-blind protocols to reduce observer bias in cell-based assays .

Q. How can researchers address challenges in scaling up the synthesis while maintaining enantiomeric purity?

Answer:

- Chiral Catalysts: Use (R)-BINAP or Jacobsen catalysts for asymmetric reductions .

- Crystallization Control: Seed with enantiopure crystals during cooling to induce selective crystallization .

- In-Line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of enantiomeric excess (ee) .

Q. What are the best practices for ensuring reproducibility in NMR and mass spectrometry data?

Answer:

- NMR: Calibrate using TMS (tetramethylsilane), and run 2D experiments (COSY, HSQC) to resolve overlapping signals .

- MS: Use high-resolution instruments (Q-TOF) and isotopic labeling to distinguish fragmentation patterns from impurities .

- Data Sharing: Adhere to FAIR principles by depositing raw spectra in repositories like PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.